Glycidyl Linolenate-d5
Description
Contextualization of Glycidyl (B131873) Esters in Contemporary Chemical and Biochemical Research
Glycidyl esters (GEs) of fatty acids are process-induced contaminants that primarily form during the high-temperature refining of edible oils and fats. paslabs.co.ukmdpi.com Their presence in a wide array of food products has raised significant interest in the scientific community. mdpi.com The initial discovery of GEs was a byproduct of investigations into the origins of other food contaminants, namely 3-monochloro-1,2-propanediol (3-MCPD) and its esters. nih.gov
In biochemical research, the focus on glycidyl esters is largely driven by toxicological concerns. Studies suggest that glycidyl esters are hydrolyzed in the gastrointestinal tract, releasing free glycidol (B123203). nih.gov This conversion is of significant interest as glycidol is classified as a probable human carcinogen. paslabs.co.ukresearchgate.net Consequently, robust and accurate analytical methods are essential for monitoring the levels of these esters in foodstuffs and for conducting exposure assessments. sgs.comresearchgate.netnih.gov The research also extends to understanding the mechanisms of their formation during food processing to develop mitigation strategies. nih.govresearchgate.net
Rationale for Deuteration in Lipid and Fatty Acid Derivative Studies
Deuteration, the substitution of hydrogen atoms with their heavier isotope, deuterium (B1214612), is a widely used technique in analytical chemistry, particularly in mass spectrometry-based methods. clearsynth.comvivanls.com In lipid and fatty acid derivative studies, deuterated compounds like Glycidyl Linolenate-d5 serve as ideal internal standards for quantitative analysis. clearsynth.comcaymanchem.com
The key advantages of using deuterated internal standards include:
Improved Accuracy and Precision: Internal standards are added in a known quantity to samples before analysis. scioninstruments.com They experience the same sample preparation and analysis variations as the target analyte. scioninstruments.com By comparing the analytical response of the analyte to that of the internal standard, variations can be compensated for, leading to more accurate and precise quantification. clearsynth.comscioninstruments.com
Matrix Effect Compensation: Complex sample matrices, such as those found in food and biological samples, can enhance or suppress the analyte signal during mass spectrometry analysis. clearsynth.com Since the deuterated standard is chemically almost identical to the analyte, it is affected by the matrix in a similar way, allowing for the correction of these effects. clearsynth.com
Enhanced Method Robustness: The use of deuterated standards contributes to the development of rugged and reliable analytical methods, which is crucial for routine testing and regulatory compliance. clearsynth.com
Metabolic and Kinetic Studies: Isotopic labeling with deuterium is also employed to trace the metabolic fate of lipids and their derivatives within biological systems. nih.govnih.gov By administering deuterated compounds, researchers can follow their absorption, distribution, metabolism, and excretion, providing insights into various biochemical pathways. nih.govnih.gov
Historical Perspective on the Research Trajectory of Glycidyl Esters and their Deuterated Analogues
The research into glycidyl esters is a relatively recent development, emerging from studies on other food processing contaminants.
Late 20th Century: The precursor to glycidyl ester research began with the identification of 3-MCPD in acid-hydrolyzed vegetable proteins in 1978. chiron.nobcp-instruments.com
Early 2000s: In 2004, data on the occurrence of 3-MCPD fatty acid esters in various processed foods were published. chiron.no This led to further investigation into the precursors of these compounds.
Mid- to Late 2000s: Research aimed at identifying the precursors of 3-MCPD esters led to the discovery of significant levels of glycidyl esters of fatty acids in vegetable oils. nih.gov In 2008, glycidyl esters were specifically detected in palm oil. chiron.no
2010s to Present: The confirmation of glycidyl esters in various edible oils prompted the development of analytical methods for their quantification. nih.govnih.gov This period saw the synthesis and use of deuterated glycidyl ester analogues, such as deuterated glycidyl palmitate and oleate, as internal standards to ensure analytical accuracy. nih.goveuropa.eu The development of both indirect and direct analytical methods, primarily using gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), has been a major focus. researchgate.netnih.gov The ongoing research aims to improve these methods, understand the toxicological significance of glycidyl esters, and explore ways to mitigate their formation in food products. researchgate.netresearchgate.net
Overview of Principal Academic Research Themes for this compound
The primary application of this compound in academic research is as an internal standard for the quantitative analysis of glycidyl linolenate and other glycidyl esters in various matrices. medchemexpress.comnih.gov Key research themes include:
Food Safety and Contaminant Analysis: A significant area of research involves the use of this compound in methods to detect and quantify glycidyl esters in edible oils and fat-containing food products. mdpi.comsgs.comresearchgate.net This is crucial for ensuring food safety and for regulatory monitoring.
Analytical Method Development: Researchers are continuously working on developing and validating more sensitive, accurate, and efficient analytical methods for glycidyl ester analysis. nih.govresearchgate.netnih.gov this compound plays a vital role in the validation of these methods, particularly those based on LC-MS/MS. nih.gov
Lipidomics and Metabolic Studies: In the broader field of lipidomics, deuterated lipids are used to study lipid metabolism and turnover in biological systems. nih.govnih.gov While the primary use of this compound is as an internal standard, the principles of using deuterated lipids extend to understanding the metabolic fate of fatty acids and their derivatives.
Toxicological Research: Accurate quantification of glycidyl esters, facilitated by the use of deuterated standards like this compound, is fundamental to toxicological studies that assess the risks associated with their dietary intake. nih.gov
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| CAS Number | 1287393-54-7 chemsrc.com |
| Molecular Formula | C21H29D5O3 chemsrc.com |
| Molecular Weight | 339.52 chemsrc.com |
| Density | 1.0±0.1 g/cm³ chemsrc.com |
| Boiling Point | 430.9±33.0 °C at 760 mmHg chemsrc.com |
| Flash Point | 163.9±10.3 °C chemsrc.com |
| Exact Mass | 339.282166 chemsrc.com |
| LogP | 7.01 chemsrc.com |
Properties
CAS No. |
1287393-54-7 |
|---|---|
Molecular Formula |
C21H34O3 |
Molecular Weight |
339.531 |
IUPAC Name |
[dideuterio-(2,3,3-trideuteriooxiran-2-yl)methyl] (9Z,12Z,15Z)-octadeca-9,12,15-trienoate |
InChI |
InChI=1S/C21H34O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(22)24-19-20-18-23-20/h3-4,6-7,9-10,20H,2,5,8,11-19H2,1H3/b4-3-,7-6-,10-9-/i18D2,19D2,20D |
InChI Key |
SGFJJNBUMXQSMU-IMUSMWQLSA-N |
SMILES |
CCC=CCC=CCC=CCCCCCCCC(=O)OCC1CO1 |
Synonyms |
(9Z,12Z,15Z)-9,12,15-Octadecatrienoic Acid 2-Oxiranylmethyl Ester-d5; _x000B_Linolenic Acid Glycidyl Ester-d5; |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Glycidyl Linolenate D5
Chemo-selective Synthesis of Glycidyl (B131873) Esters with Deuterated Fatty Acids
The synthesis of Glycidyl Linolenate-d5 involves the formation of an ester linkage between the deuterated linolenic acid moiety and a glycidol-derived backbone. Chemo-selectivity is paramount to prevent unwanted side reactions, such as the opening of the highly reactive epoxide ring by nucleophiles other than the intended carboxylate. Two principal strategies are commonly employed: the direct esterification of glycidol (B123203) with a linolenic acid-d5 derivative or the epoxidation of a precursor molecule, allyl linolenate-d5. nih.gov
A prevalent method involves the reaction of an activated form of the fatty acid, such as an acyl chloride, with glycidol. Alternatively, direct esterification between linolenic acid-d5 and glycidol can be achieved using coupling agents like carbodiimides in the presence of a suitable catalyst. google.com A distinct chemo-selective approach first creates an allyl ester of the deuterated fatty acid, which is subsequently epoxidized using an agent like meta-chloroperbenzoic acid (mCPBA) to form the desired glycidyl ester. nih.gov
Stereospecific and Regioselective Synthesis Approaches for Deuterated Glycidyl Moieties
Achieving stereospecificity in the glycidyl moiety is crucial, especially when chiral recognition is a factor in subsequent applications. The most direct route to an enantiomerically pure product is to begin with a stereochemically defined precursor, such as commercially available (R)- or (S)-glycidol. mdpi.combeilstein-journals.org The reaction of such a precursor preserves the stereocenter, leading to the corresponding chiral glycidyl ester.
Regioselectivity, the control over which atom forms a new bond, is critical during the epoxide ring-opening. In syntheses that proceed via an activated glycidyl intermediate (e.g., glycidyl tosylate), the subsequent nucleophilic attack by the carboxylate must occur at the terminal carbon of the epoxide to avoid forming a secondary ester. The use of Lewis acid catalysts, such as boron trifluoride (BF₃), can facilitate a highly regio- and stereoselective opening of the epoxide ring by an alcohol, a principle that is applicable to carboxylic acid nucleophiles as well. beilstein-journals.org This ensures the formation of the desired 1,2-epoxypropyl ester rather than the isomeric 2,3-epoxypropyl ester.
Application of Catalytic Systems in Deuterated Glycidyl Ester Formation
Catalysts are essential for enhancing reaction rates, yields, and selectivity in the synthesis of glycidyl esters. The choice of catalyst dictates the reaction conditions and can significantly influence the purity of the final product. Three main classes of catalysts are utilized: enzymatic catalysts, phase-transfer catalysts, and chemical coupling agents. nih.govgoogle.com
Enzymatic catalysis, particularly with lipases like Novozym 435 (an immobilized Candida antarctica lipase (B570770) B), offers exceptional chemo- and regioselectivity under mild reaction conditions. nih.govgoogle.com These biocatalysts can efficiently mediate the esterification between glycidol and a fatty acid (or transesterification from a fatty acid methyl ester), minimizing side reactions and simplifying purification. nih.gov Phase-transfer catalysts, such as tetrabutylammonium (B224687) bromide, are effective in reactions between the fatty acid salt and glycidol, facilitating the transfer of the carboxylate anion into the organic phase for reaction. For direct coupling, systems involving a carbodiimide, like dicyclohexylcarbodiimide (B1669883) (DCC), and a pyridine-type catalyst are also employed to activate the carboxylic acid for esterification. google.com
| Catalytic System | Example(s) | Typical Reactants | Key Advantages |
| Enzymatic | Novozym 435 | Glycidol + Linolenic Acid-d5 | High chemo- and regioselectivity; mild conditions; minimized byproducts. nih.gov |
| Phase-Transfer | Tetrabutylammonium Bromide | Linolenic Acid-d5 Salt + Glycidol | Enhanced reaction rates; suitable for two-phase systems. |
| Chemical Coupling | Dicyclohexylcarbodiimide (DCC) / Pyridine-type catalyst | Glycidol + Linolenic Acid-d5 | Direct activation of carboxylic acid; avoids acyl halide intermediates. google.com |
| Metal Complex | Cobalt(III) Salen Complexes | Glycidyl Ester + Carboxylic Acid | Enables enantioselective ring-opening and subsequent esterification. |
Isotopic Labeling Strategies for this compound
The defining feature of this compound is the presence of five deuterium (B1214612) atoms. The strategy for introducing these stable isotopes and verifying their incorporation is a critical aspect of the synthesis.
Deuterium Incorporation Techniques for Linolenic Acid Precursors
The synthesis of this compound almost invariably begins with the pre-labeled precursor, α-Linolenic acid-d5. medchemexpress.com The deuterium atoms are incorporated into the fatty acid backbone before the esterification step. Several methods exist for the deuteration of fatty acids and their precursors. One common industrial method involves the catalytic deuteration of a more unsaturated precursor using deuterium gas (D₂) over a metal catalyst, such as palladium or platinum. Selective reduction of certain double bonds allows for the introduction of deuterium at specific locations.
More advanced techniques for site-specific deuteration include organocatalytic or photocatalytic hydrogen/deuterium (H/D) exchange reactions. nih.govchemrxiv.org These methods can use D₂O as an inexpensive deuterium source to selectively replace hydrogen atoms at positions activated by adjacent functional groups, offering precise control over the labeling pattern. nih.govchemrxiv.org For this compound, the labeling is typically on the glycidyl moiety itself, which is synthesized using deuterated starting materials. researchgate.net A common synthetic route involves the epoxidation of a deuterated allyl precursor. nih.gov
Purity and Isotopic Enrichment Assessment Methodologies in Labeled Compounds
Confirming the chemical purity, structural integrity, and isotopic enrichment of the final product is a non-trivial and essential step. A combination of high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy is the standard approach for this characterization. rsc.orgrsc.org
¹H NMR: In a highly deuterated compound, the disappearance or significant reduction of proton signals at specific positions confirms successful deuterium incorporation.
²H (Deuterium) NMR: This technique directly observes the deuterium nuclei, providing a spectrum where peaks correspond to the positions of the labels. sigmaaldrich.com The chemical shifts in ²H NMR are nearly identical to those in ¹H NMR, allowing for straightforward spectral interpretation and confirmation of label positions. sigmaaldrich.com
¹³C NMR: The presence of deuterium atoms causes a characteristic splitting of adjacent carbon signals (C-D coupling) and a slight upfield shift, further confirming the sites of deuteration.
| Analytical Technique | Information Provided |
| High-Resolution Mass Spectrometry (HR-MS) | Determines molecular weight, elemental formula, and isotopic distribution; calculates overall isotopic enrichment (% d5). rsc.orgnih.gov |
| ¹H NMR | Confirms structure; verifies the absence of protons at deuterated sites. |
| ²H NMR | Directly observes and confirms the positions of deuterium labels. sigmaaldrich.com |
| ¹³C NMR | Confirms overall carbon skeleton; C-D coupling patterns verify label positions. |
| LC-UV / LC-MS | Assesses chemical purity by separating the target compound from non-labeled impurities. acs.org |
Novel Synthetic Routes and Process Optimization for Scalability in Research
While laboratory-scale synthesis is sufficient for initial studies, producing larger quantities of this compound for widespread use as an analytical standard requires optimized and scalable processes. Research in this area focuses on improving efficiency, reducing waste, and simplifying purification.
Novel synthetic routes often leverage the advantages of continuous flow chemistry. The use of immobilized catalysts, such as solid-supported enzymes or metal complexes, is particularly well-suited for flow reactors. rsc.org This approach allows for the continuous processing of starting materials, simplifies catalyst removal (as it is contained within the reactor), and can lead to higher throughput and more consistent product quality compared to batch processing.
Process optimization also aims to reduce the environmental impact and improve the safety profile of the synthesis. This includes the development of solvent-free reaction conditions, where the reaction is run neat or in a liquid substrate, minimizing volatile organic compound waste. chalmers.se Furthermore, optimizing processes to produce compounds with very low levels of ionic contaminants (like chloride or sodium) is critical, as demonstrated in syntheses for high-purity electronics applications, a principle that enhances the quality of analytical standards. google.com The scalability of enzymatic methods is a significant advantage, as biocatalytic processes are increasingly used at an industrial scale due to their high selectivity and green credentials. nih.gov
Derivatization Strategies for this compound for Specific Research Applications
This compound is itself a derivatized form of glycidyl linolenate, specifically an isotopically labeled variant. Its primary role in research is not as a precursor for further chemical derivatization but as a critical tool in analytical chemistry. The "derivatization" is the synthesis of the deuterated molecule, which enables highly specific and sensitive research applications. The main application is its use as an internal standard for quantitative analysis, particularly in food safety and metabolic studies.
The most prominent research application for this compound is in stable isotope dilution analysis (SIDA) for the quantification of glycidyl esters in various food matrices. researchgate.net Glycidyl esters are process-induced contaminants formed in edible oils and fats during high-temperature refining processes. analis.com.my Due to the potential health concerns associated with glycidol, a metabolite of glycidyl esters, accurate quantification is essential. nih.gov
Direct analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a preferred method for identifying individual glycidyl esters without requiring complex and potentially inaccurate hydrolysis and derivatization steps of the analyte. analis.com.mynih.gov In this context, this compound serves as an ideal internal standard. Because it is chemically identical to the target analyte (Glycidyl Linolenate) but has a different mass due to the five deuterium atoms, it co-elutes with the analyte and experiences similar ionization and matrix effects during analysis. This allows for precise correction of any analyte loss during sample preparation and instrumental analysis, leading to highly accurate quantification. researchgate.net
Research has established direct LC-MS/MS methods for the simultaneous quantification of multiple glycidyl esters and other related contaminants. nih.gov The use of a suite of deuterated internal standards, including this compound, is fundamental to the success of these multi-residue analytical methods. researchgate.netnih.gov
Below is a table summarizing the application of this compound as an internal standard.
| Analytical Parameter | Description | Research Application |
| Technique | Stable Isotope Dilution Analysis (SIDA) coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Quantification of glycidyl fatty acid esters in complex food matrices such as edible oils. researchgate.netnih.gov |
| Function | Internal Standard | Corrects for variations in sample extraction, cleanup, and instrument response, enhancing accuracy and precision. researchgate.net |
| Target Analytes | Glycidyl Linolenate and other glycidyl esters (e.g., of palmitic, stearic, oleic, and linoleic acid). researchgate.net | Food safety monitoring and exposure assessment. analis.com.my |
| Detection Mode | Multiple Reaction Monitoring (MRM) using positive ion atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI). researchgate.net | Provides high specificity and sensitivity for detecting contaminants at low levels (µg/kg to mg/kg). researchgate.net |
While its primary use is as an internal standard, advanced derivatization strategies involving dual isotopic labeling could be employed for metabolic research. For instance, synthesizing a molecule with both deuterium on the glycidyl group and Carbon-13 (¹³C) on the linolenate backbone would create a powerful tool for metabolic tracing studies. Such a derivative would allow researchers to track the metabolic fate of both the glycidyl and fatty acid portions of the molecule independently within a biological system.
The table below outlines potential advanced derivatization strategies and their research objectives.
| Derivatization Strategy | Isotopic Labels | Research Application Goal |
| Dual Isotopic Labeling | Deuterium (²H) on the glycidyl moiety and Carbon-13 (¹³C) on the fatty acid chain. | To conduct in vivo or in vitro metabolic tracing studies. This allows for the differentiation of metabolic pathways, such as epoxide hydrolysis versus fatty acid oxidation. |
| Positional Isotopic Labeling | Placing deuterium or other stable isotopes at specific, metabolically active sites on the linolenate chain. | To investigate the kinetic isotope effect (KIE) and identify rate-limiting steps in the enzymatic degradation of the fatty acid portion of the molecule. |
Sophisticated Analytical Strategies for Glycidyl Linolenate D5 Quantification and Characterization in Complex Matrices
Mass Spectrometry-Based Quantification Techniques for Glycidyl (B131873) Linolenate-d5
Mass spectrometry (MS) is the cornerstone for the quantification of Glycidyl Linolenate-d5, valued for its exceptional sensitivity and selectivity. As a stable isotope-labeled internal standard, this compound is indispensable for correcting variations in sample preparation and matrix effects during analysis, leading to highly accurate and reliable results. sci-hub.se Direct analysis methods using MS are often preferred as they are simpler and avoid the harsh chemical transformations required by indirect methods, which can introduce analytical artifacts. nih.govresearchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development and Validation
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the predominant technique for the direct quantification of this compound and its native analogues in complex matrices like edible oils and infant formula. nih.govnih.gov The development of a robust LC-MS/MS method involves careful optimization of both the chromatographic separation and the mass spectrometric detection parameters.
Method Development: A typical method employs a reversed-phase C18 column for chromatographic separation. nih.govnih.gov Mobile phases often consist of a mixture of solvents like methanol, acetonitrile, water, and isopropanol, with additives such as ammonium (B1175870) formate (B1220265) and formic acid to enhance ionization. nih.gov A gradient elution is programmed to effectively separate the glycidyl esters from the bulk of the triglyceride matrix. Sample preparation is crucial and frequently involves a solid-phase extraction (SPE) cleanup step, using cartridges such as silica (B1680970) or C18, to remove interfering matrix components before injection into the LC-MS/MS system. nih.govresearchgate.net
Mass Spectrometric Detection: The mass spectrometer is typically operated in positive ion mode using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). nih.govrsc.org Detection is achieved via Multiple Reaction Monitoring (MRM), a highly specific and sensitive mode of operation. For this compound, specific precursor-to-product ion transitions are monitored. The precursor ion usually corresponds to the ammoniated adduct [M+NH₄]⁺ or protonated molecule [M+H]⁺, which is then fragmented to produce a characteristic product ion, often corresponding to the loss of the fatty acid chain. nih.gov Monitoring two distinct and stable ion transitions for each analyte—one for quantification and one for qualification—ensures high confidence in the identification. researchgate.netnih.gov
Method Validation: Validation is performed according to international guidelines to ensure the method is fit for purpose. nih.gov Key validation parameters include linearity (calibration curve), selectivity, precision, accuracy, and the limits of detection (LOD) and quantification (LOQ). The use of this compound as an internal standard is central to achieving high accuracy and precision, with average recoveries typically ranging from 84% to 108%. nih.gov Method detection limits can reach the low µg/kg (ppb) range, demonstrating the high sensitivity required for contaminant analysis. nih.govsemanticscholar.org
Table 1: Example LC-MS/MS Method Parameters for Glycidyl Ester Analysis
| Parameter | Condition | Source |
|---|---|---|
| LC Column | Reversed-phase C18 (e.g., 150 x 2.1 mm, 3 µm) | nih.govresearchgate.net |
| Mobile Phase A | 2 mM ammonium formate, 0.05% formic acid in methanol/water | nih.gov |
| Mobile Phase B | Isopropanol with 2 mM ammonium formate, 0.05% formic acid | nih.gov |
| Flow Rate | 0.2 - 0.4 mL/min | nih.govresearchgate.net |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | nih.govthermofisher.com |
| Detection Mode | Multiple Reaction Monitoring (MRM) | nih.gov |
| Internal Standard | this compound | researchgate.netnih.gov |
Gas Chromatography-Mass Spectrometry (GC-MS) Approaches for Volatile Derivatives
While LC-MS/MS allows for direct analysis, indirect methods using gas chromatography-mass spectrometry (GC-MS) are also widely employed, particularly for routine analysis. thermofisher.comresearchgate.net These methods are based on the chemical conversion of non-volatile glycidyl esters into more volatile derivatives suitable for GC analysis. rsc.org
The most common indirect approach involves a two-step chemical transformation. First, the glycidyl esters, including the this compound internal standard, are converted to 3-monobromopropanediol (3-MBPD) by reaction with a bromide salt in an acidic medium. researchgate.net Subsequently, the resulting 3-MBPD (and 3-MBPD-d5 from the internal standard) is derivatized, typically with phenylboronic acid (PBA), to form a stable, volatile cyclic ester. thermofisher.com This derivative is then analyzed by GC-MS.
The GC-MS analysis separates the derivatized compounds on a low-polarity capillary column. pharmaron.com The mass spectrometer, operating in selected ion monitoring (SIM) or tandem MS (MS/MS) mode, detects the characteristic ions of the PBA derivatives. rsc.orgthermofisher.com Using this compound as the starting internal standard ensures that any variations or inefficiencies in the hydrolysis and derivatization steps are accounted for, which is critical for accurate quantification. thermofisher.com
High-Resolution Mass Spectrometry for Isotopic Purity and Metabolite Identification
High-Resolution Mass Spectrometry (HRMS), using technologies like Time-of-Flight (TOF) or Orbitrap, provides highly accurate mass measurements, making it a powerful tool for analyzing this compound. nih.govtandfonline.com
Isotopic Purity: The high resolving power of HRMS allows it to distinguish between ions with very small mass differences. nih.gov This capability is crucial for verifying the isotopic purity of this compound. It can confirm the number of deuterium (B1214612) atoms incorporated and differentiate the desired M+5 isotopologue from other species in its isotopic cluster, ensuring the reliability of the standard. science.gov The ability to accurately measure the mass defect (the difference between the exact mass and the nominal mass) allows for the computational determination of the exact molecular formula, confirming the identity and purity of the labeled compound. nih.gov
Metabolite Identification: HRMS is invaluable for identifying metabolites of glycidyl esters in biological systems. When this compound is used as a tracer in metabolic studies, HRMS can track its fate by identifying metabolites that retain the deuterium label. science.gov The accurate mass measurements of both the parent ion and its fragment ions, obtained through HRMS/MS experiments, enable the confident elucidation of metabolite structures, such as the diols formed from the hydrolysis of the epoxide ring. science.gov This approach is essential for understanding the biotransformation pathways of glycidyl esters following ingestion. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation of this compound and its Metabolites
Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive technique for the structural elucidation of molecules. It provides detailed information about the chemical environment of each atom in the structure, making it indispensable for confirming the identity of this compound and characterizing its metabolites.
Multi-Dimensional NMR Techniques for Complex Mixture Analysis
While one-dimensional (1D) ¹H and ¹³C NMR spectra provide fundamental structural information, the spectra of complex lipids like this compound can suffer from significant signal overlap, particularly in the aliphatic region. Multi-dimensional NMR techniques, such as 2D NMR, are employed to overcome this challenge.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the connection of adjacent protons along the fatty acid chain and within the glycidyl moiety.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded protons and carbons (¹H-¹³C), enabling the unambiguous assignment of carbon signals based on their attached protons. science.gov
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds, which is crucial for identifying the ester linkage between the linolenate chain and the glycidyl group.
Together, these techniques provide a complete and unambiguous assignment of all proton and carbon signals, confirming the precise structure of the molecule. science.gov
Deuterium NMR for Tracer Studies and Isotopic Distribution Analysis
Deuterium (²H) NMR is a specialized technique that directly observes the deuterium nuclei within a molecule. It serves as the ultimate proof of deuteration, confirming both the presence and, in many cases, the specific location of the deuterium labels in this compound. nih.govscience.gov
Isotopic Distribution Analysis: A peak in the ²H NMR spectrum provides direct evidence of successful deuteration, complementing the disappearance of corresponding signals in the ¹H NMR spectrum. nih.gov This is particularly useful for verifying the site-specific placement of the deuterium atoms on the glycidyl moiety.
Tracer Studies and Quantification: Quantitative ²H NMR can be used to determine the isotopic abundance with high accuracy. By integrating the signals in the ²H spectrum relative to a known standard, the precise level of deuterium enrichment can be calculated. This method can be more accurate than some mass spectrometry or ¹H NMR-based approaches for determining isotopic abundance. In metabolic studies, ²H NMR can be used to analyze metabolites and determine the extent to which the deuterium label is retained, providing insights into specific metabolic pathways.
Table 2: Typical NMR Spectroscopy Applications for this compound Analysis
| Technique | Application | Finding | Source |
|---|---|---|---|
| ¹H NMR | Structural verification | Identifies non-deuterated protons and double bond geometry. | science.gov |
| ¹³C NMR | Structural verification | Identifies carbonyl, unsaturated, and aliphatic carbons. | |
| 2D NMR (COSY, HSQC) | Resolve signal overlap | Unambiguously assigns overlapping proton and carbon signals for complete structural confirmation. | science.gov |
| ²H NMR | Isotopic analysis | Directly confirms the presence and location of deuterium atoms. | nih.gov |
| Quantitative ²H NMR | Isotopic abundance | Accurately determines the percentage of deuterium enrichment. | |
Advanced Chromatographic Separation Techniques for this compound Analysis
The accurate quantification and characterization of this compound in complex matrices necessitate sophisticated separation techniques that can handle the intricacies of lipid analysis. Advanced chromatographic methods offer the required resolution and efficiency to isolate the analyte from interfering substances.
Supercritical Fluid Chromatography (SFC) Applications (General academic relevance for lipids)
Supercritical Fluid Chromatography (SFC) has re-emerged as a powerful tool for lipid analysis, combining the benefits of both gas chromatography (GC) and high-performance liquid chromatography (HPLC). nih.gov Utilizing a supercritical fluid, most commonly carbon dioxide (CO2), as the primary mobile phase, SFC is particularly well-suited for the analysis of thermally labile and non-volatile compounds like glycidyl esters. twistingmemoirs.com The low viscosity and high diffusivity of the supercritical fluid mobile phase result in high separation efficiency, shorter analysis times, and reduced consumption of organic solvents, aligning with green chemistry principles. nih.govtwistingmemoirs.com
For lipidomics, SFC offers distinct advantages. It can separate a broad spectrum of lipid classes, from non-polar to polar, often within a single analytical run. waters.comspringernature.com This capability is crucial when analyzing complex samples where this compound may be present alongside other lipids. The separation in SFC can be governed by the lipid class or by fatty acid chain length and degree of unsaturation, depending on the choice of stationary phase. nih.gov Non-polar stationary phases, such as C18, tend to provide reversed-phase-like separations, while polar stationary phases enable separations similar to hydrophilic interaction chromatography (HILIC). nih.govnih.gov
The compatibility of SFC with mass spectrometry (MS) provides a highly specific and sensitive detection method, essential for identifying and quantifying deuterated standards like this compound. mdpi.comnih.gov The technique's ability to handle samples dissolved in purely organic solvents is another significant advantage for lipid analysis. mdpi.com
Table 1: Comparison of SFC with Other Chromatographic Techniques for Lipid Analysis
| Feature | Supercritical Fluid Chromatography (SFC) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
|---|---|---|---|
| Mobile Phase | Supercritical Fluid (e.g., CO2) with organic modifiers | Liquid solvents | Inert Gas (e.g., He, N2) |
| Operating Temperature | Lower than GC, reducing risk of thermal degradation twistingmemoirs.com | Ambient to moderately elevated | High, requires derivatization for non-volatile analytes |
| Analysis Speed | Fast, due to low viscosity and high diffusivity of mobile phase nih.gov | Slower, limited by solvent viscosity | Fast |
| Solvent Consumption | Low organic solvent usage nih.gov | High | None (carrier gas) |
| Applicability to Lipids | Wide range of polar and non-polar lipids in a single run waters.comspringernature.com | Requires different methods (NP/RP) for full range | Primarily for volatile or derivatized lipids |
| Isomer Separation | Good, especially for structural isomers nih.govlcms.cz | Good, dependent on column and mobile phase | Excellent for volatile isomers |
Chiral Chromatography for Enantiomeric Resolution of Glycidyl Moieties (General academic relevance for glycidyl compounds)
The glycidyl moiety of this compound contains a chiral center, meaning it can exist as two enantiomers (R- and S-forms). In many biological and chemical processes, these enantiomers can exhibit different activities and properties. Therefore, the ability to separate and quantify the individual enantiomers is of significant academic and research interest. Chiral chromatography is the primary technique employed for this purpose.
High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a widely adopted method for the enantiomeric resolution of glycidyl compounds. indexcopernicus.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, have demonstrated excellent selectivity for a variety of racemic compounds, including glycidyl esters and their derivatives. indexcopernicus.comresearchgate.netacs.org The separation mechanism on these CSPs involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase, leading to different retention times.
The choice of mobile phase is critical for achieving optimal enantioseparation. For polysaccharide-based CSPs, normal-phase conditions using mixtures of alkanes (like hexane) and alcohols (like 2-propanol or ethanol) are commonly employed. indexcopernicus.comresearchgate.net The type and concentration of the alcohol modifier can significantly influence the retention and resolution of the enantiomers. researchgate.net
Recent advancements have also explored the use of chiral porous organic polymers as stationary phases for gas chromatography, showing potential for the separation of various racemic mixtures, including those with glycidyl ethers. nih.gov
Table 2: Common Chiral Stationary Phases for Glycidyl Compound Resolution
| Chiral Stationary Phase (CSP) Type | Common Examples | Typical Mobile Phase | Application Example |
|---|---|---|---|
| Polysaccharide-based (Cellulose) | Chiralcel® OD-H, Chiralcel® OJ-H | n-Hexane/2-Propanol indexcopernicus.com | Enantiomeric separation of glycidyl butyrate (B1204436) indexcopernicus.com |
| Polysaccharide-based (Amylose) | Chiralpak® AD-H | n-Hexane/Ethanol nih.gov | Resolution of glycidyl tosylate enantiomers nih.gov |
| Protein-based | α1-acid glycoprotein (B1211001) (AGP), Human Serum Albumin (HSA) | Aqueous buffers with organic modifiers | General chiral drug separations mdpi.com |
| Cyclodextrin-based | β-cyclodextrin derivatives | Aqueous or polar-organic | Enantioselective separation of various drugs mdpi.com |
Sample Preparation Methodologies for Research Applications involving this compound
Effective sample preparation is a critical prerequisite for the reliable analysis of this compound. The primary goals are to extract the analyte from the sample matrix, remove interfering substances, and concentrate the analyte to a level suitable for instrumental analysis. The choice of method depends on the complexity of the matrix and the concentration of the analyte. The two most common approaches for lipid analysis are liquid-liquid extraction (LLE) and solid-phase extraction (SPE).
Liquid-Liquid Extraction (LLE) is a conventional technique used to separate compounds based on their differential solubilities in two immiscible liquid phases. gerstel.com For lipid extraction from biological matrices, a common LLE method is the one developed by Folch et al., which uses a chloroform-methanol mixture. aocs.org This method is effective for extracting a broad range of lipids, including glycidyl esters. However, LLE can be labor-intensive, time-consuming, and may lack selectivity, sometimes co-extracting matrix components that can interfere with subsequent analysis. nih.gov Automation of LLE procedures can help improve throughput and reproducibility. gerstel.com For purifying fatty acid esters, LLE with polar solvents like light alcohols can be used to remove more polar impurities such as monoglycerides. google.com
Solid-Phase Extraction (SPE) offers a more selective and often more efficient alternative to LLE. nih.gov SPE utilizes a solid sorbent packed in a cartridge or well-plate to retain the analyte or the interferences from a liquid sample. springernature.com By choosing the appropriate sorbent and elution solvents, a high degree of purification and concentration can be achieved. For lipid analysis, various SPE sorbents are available, including silica, aminopropyl-bonded silica, and reversed-phase materials like C18. nih.govresearchgate.net
A typical SPE procedure for isolating a glycidyl ester like this compound from an oil matrix might involve the following steps:
Conditioning: The sorbent is prepared by passing a solvent through it to activate the functional groups.
Loading: The sample, dissolved in a suitable solvent, is passed through the sorbent bed. The analyte and some matrix components are retained.
Washing: A solvent or a series of solvents is used to wash away weakly bound interferences while the analyte of interest remains on the sorbent.
Elution: A strong solvent is used to disrupt the interactions between the analyte and the sorbent, eluting the purified and concentrated analyte for analysis.
For complex analyses, a multi-step or "double" SPE procedure may be employed to achieve higher purity. nih.govanalis.com.my For instance, a combination of different sorbents can be used to sequentially remove different classes of interfering compounds.
Table 3: Overview of Sample Preparation Techniques for Glycidyl Ester Analysis
| Technique | Principle | Advantages | Disadvantages |
|---|---|---|---|
| Liquid-Liquid Extraction (LLE) | Partitioning between two immiscible liquids based on solubility. gerstel.com | Broad applicability, can handle large sample volumes. | Labor-intensive, large solvent consumption, can have poor selectivity. nih.gov |
| Solid-Phase Extraction (SPE) | Selective retention of analytes or interferences on a solid sorbent. springernature.com | High selectivity, reduced solvent use, easily automated, high concentration factors. nih.gov | Method development can be complex, potential for analyte loss if not optimized. |
| Modified QuEChERS | "Quick, Easy, Cheap, Effective, Rugged, and Safe" - involves salting-out extraction and dispersive SPE cleanup. | Fast and simple. | Originally for pesticides, adapted for glycidol (B123203) from glycidyl esters after hydrolysis. nih.gov |
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Carbon dioxide |
| Glycidyl butyrate |
| Glycidyl tosylate |
| n-Hexane |
| 2-Propanol |
| Ethanol |
| Chloroform |
| Methanol |
| Monoglycerides |
| Glycidol |
Mechanistic Investigations and Reaction Pathway Elucidation Involving Glycidyl Linolenate D5
Elucidation of Enzymatic Transformation Mechanisms of Glycidyl (B131873) Linolenate-d5
The use of Glycidyl Linolenate-d5 has been instrumental in clarifying the enzymatic pathways involved in its metabolism. The deuterium (B1214612) label provides a clear signature for tracking the molecule and its derivatives through various biological processes.
Enzyme Kinetic Studies Utilizing Deuterated Substrates
The substitution of hydrogen with deuterium can influence the rate of enzyme-catalyzed reactions, a phenomenon known as the kinetic isotope effect (KIE). Observing a KIE provides strong evidence that the bond to the isotope is being broken in the rate-determining step of the reaction. For this compound, this can help elucidate the mechanisms of enzymes such as lipoxygenases and those involved in fatty acid oxidation. For instance, derivatives of linolenic acid have been shown to inhibit soybean lipoxygenase activity. researchgate.netacs.org The presence of deuterium on the glycidyl group can help determine if the opening of the epoxide ring is a rate-limiting step in its enzymatic processing.
Furthermore, this compound may interact with nuclear receptors like the Peroxisome Proliferator-Activated Receptor (PPAR), which is pivotal in regulating lipid metabolism and inflammation. researchgate.netacs.orgresearchgate.net Studies on linoleic acid derivatives suggest a role in modulating fatty acid oxidation and glucose homeostasis through PPAR activation. acs.org The deuterated compound allows for precise studies of binding affinity and subsequent transcriptional modulation. It can also influence cholesterol transport by interacting with the translocator protein (TSPO). researchgate.netresearchgate.net
Identification of Intermediate Species via Deuterium Tracking
Liquid chromatography-mass spectrometry (LC-MS/MS) is a key analytical technique used to track the metabolic fate of this compound. researchgate.netnih.govscispace.com The deuterium atoms provide a distinct mass signature, enabling the confident identification of metabolites even at very low concentrations. This allows researchers to distinguish between enzymatic and non-enzymatic degradation pathways by analyzing the retention of deuterium in the resulting metabolites, such as the diols formed from epoxide hydrolysis. researchgate.net High-resolution mass spectrometry (HRMS) can further validate the levels of deuteration by distinguishing isotopic clusters. researchgate.net
Non-Enzymatic Reaction Pathways of this compound in Biological and Abiological Systems
Beyond enzymatic reactions, this compound can undergo non-enzymatic transformations, particularly hydrolysis and oxidation, which are critical to understanding its stability and fate in various environments.
Hydrolytic Degradation Pathways and Kinetics
The ester linkage and the epoxide ring in this compound are susceptible to hydrolysis. The stability of ester-containing compounds can be influenced by factors such as pH and temperature. researchgate.netacs.org Studies on similar biobased epoxy resins have shown that the primary degradation mechanism involves the hydrolysis of ester groups. researchgate.net While some research suggests that cyclic ketals, for example, show greater hydrolytic stability, the ester groups in this compound make it prone to degradation in aqueous environments. The kinetics of this degradation can be studied over a range of temperatures to predict the compound's stability over time. acs.org The presence of deuterium is not expected to significantly alter the fundamental hydrolytic pathway, but it allows for precise monitoring of the degradation products.
| Property | Description |
| Susceptible Bonds | Ester linkage, Epoxide ring |
| Degradation Mechanism | Hydrolysis of ester groups |
| Influencing Factors | pH, Temperature |
| Analytical Technique | Mass Spectrometry to monitor degradation products |
Oxidative Transformation Mechanisms
The polyunsaturated linolenate chain of this compound is vulnerable to oxidation. This can occur non-enzymatically through reactions with reactive oxygen species. The study of deuterated fatty acid esters helps in understanding the mechanisms of lipid peroxidation. The initial search results did not provide specific data on the oxidative transformation of this compound, but the principles of lipid oxidation are well-established. The presence of the deuterium label on the glycidyl moiety would be particularly useful in determining if this part of the molecule is altered during oxidative stress.
Role of Deuteration in Probing Reaction Stereochemistry and Regiochemistry
The precise placement of deuterium atoms in this compound is invaluable for elucidating the stereochemical and regiochemical outcomes of its reactions. For instance, in the enzymatic or chemical opening of the epoxide ring, the deuterium labels can reveal whether the attack of a nucleophile occurs at the C2 or C3 position of the glycidyl group and with what stereochemical orientation (inversion or retention of configuration). This level of mechanistic detail is often challenging to obtain with non-deuterated substrates. Chiral chromatography can be employed to separate enantiomers and confirm the stereocenters, resolving potential spectral contradictions in stereochemical assignments. researchgate.net
Computational Chemistry Approaches to Understand this compound Reactivity (General academic relevance for mechanistic studies)
Computational chemistry provides a powerful theoretical framework to complement experimental investigations into the reactivity of molecules like this compound. These methods allow for the in-silico examination of reaction mechanisms at the atomic level, offering insights into transient species and energetic barriers that can be difficult to observe experimentally.
Density Functional Theory (DFT) is a commonly employed computational method for studying the reactivity of organic molecules. DFT calculations can be used to determine the ground-state geometries of reactants, products, and intermediates, as well as the transition-state structures that connect them. By calculating the energies of these species, a detailed potential energy surface for a given reaction can be constructed. This allows for the determination of key thermodynamic and kinetic parameters, such as reaction enthalpies and activation energies, which are crucial for understanding reaction feasibility and rates.
For this compound, computational chemistry can be applied to several areas of its reactivity:
Epoxide Ring-Opening Reactions: The epoxide group is the most reactive site in the glycidyl moiety. DFT calculations can model the attack of various nucleophiles (e.g., water, amino acid residues) on the epoxide ring. These calculations can predict which of the two epoxide carbons is more susceptible to attack (regioselectivity) and the stereochemical outcome of the reaction. The calculated energy barriers for different pathways can help to identify the most likely reaction mechanism.
Hydrolysis Mechanisms: Computational models can simulate the hydrolysis of the ester linkage, both under acidic and basic conditions. By including explicit solvent molecules in the calculations, the role of the solvent in stabilizing intermediates and transition states can be investigated.
Spectroscopic Properties: Computational methods can predict various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies (Infrared and Raman spectra). These predicted spectra can be compared with experimental data to confirm the structure of reaction products and intermediates. For this compound, calculations can also predict the effect of deuterium substitution on the spectra.
The following table outlines the types of data that can be generated through computational studies on this compound and their relevance to understanding its reactivity.
| Computational Method | Calculated Parameter | Relevance to Reactivity |
| Density Functional Theory (DFT) | Transition State Geometries and Energies | Elucidation of reaction mechanisms and prediction of reaction rates. |
| DFT | Reaction Enthalpies and Gibbs Free Energies | Determination of the thermodynamic favorability of different reaction pathways. |
| Time-Dependent DFT (TD-DFT) | Electronic Excitation Energies and UV-Vis Spectra | Understanding the molecule's photochemical reactivity and spectroscopic properties. |
| DFT with Solvent Models | Solvation Energies and Effects on Reaction Barriers | Assessing the influence of the chemical environment on reactivity. |
| NMR Chemical Shift Calculations | Predicted ¹H, ¹³C, and ²H NMR Spectra | Aiding in the structural elucidation of reactants, intermediates, and products. |
By combining the experimental data obtained using this compound as a tracer with the theoretical insights from computational chemistry, a comprehensive understanding of its formation, degradation, and reaction pathways can be achieved.
Exploration of Glycidyl Linolenate D5 As a Metabolic Tracer and Probe in Biochemical Pathways
Application of Glycidyl (B131873) Linolenate-d5 in In Vitro Metabolic Flux Analysis
Metabolic Flux Analysis (MFA) is a powerful technique for quantifying the rates of intracellular metabolic reactions. nih.govnih.gov The use of stable isotope tracers, such as Glycidyl Linolenate-d5, is central to MFA, providing detailed insights into the workings of metabolic networks under various conditions. nih.gov
Tracing of Lipid Biosynthesis Pathways
The linolenate portion of this compound can be readily incorporated into cellular lipid pools, making it an effective tool for tracing the pathways of lipid biosynthesis. Once introduced into an in vitro system, such as a cell culture, the deuterated fatty acid is released from the glycidyl ester and can enter various metabolic pathways.
Researchers can then track the incorporation of the d5-linolenate into more complex lipids. This allows for the quantitative measurement of the flux through key lipid synthesis pathways. For example, the synthesis of various glycerophospholipids and other complex lipids can be monitored over time.
Investigation of Fatty Acid Elongation and Desaturation Processes
The metabolism of polyunsaturated fatty acids (PUFAs) involves a series of elongation and desaturation reactions catalyzed by elongase and desaturase enzymes. researchgate.netresearchgate.net this compound can serve as a valuable probe in studying these processes.
After the d5-linolenate is released, it can be acted upon by these enzymes, leading to the formation of longer and more unsaturated fatty acids that retain the deuterium (B1214612) label. nih.gov By analyzing the cellular lipid content at different time points, researchers can identify and quantify the deuterated products of these reactions. This provides a direct measure of the activity of the elongase and desaturase enzymes involved in PUFA metabolism. researchgate.netnih.gov
Utilization of this compound for In Vivo Metabolic Profiling in Model Organisms and Cellular Systems
The application of deuterated lipid tracers extends to in vivo studies, offering a window into the metabolic dynamics of whole organisms. These studies are crucial for understanding how lipid metabolism is regulated in a physiological context and how it is altered in disease states.
Deuterium Labeling for Non-Invasive Metabolic Monitoring (in research models)
Deuterium-labeled compounds, including those like this compound, can be used in conjunction with non-invasive imaging techniques such as deuterium magnetic resonance spectroscopy (2H-MRS). ismrm.orgnih.govnih.gov This allows for the real-time monitoring of metabolic processes within living organisms without the need for invasive procedures. researchgate.net
By administering this compound to a model organism, researchers can track the distribution and metabolism of the deuterated linolenate in different tissues and organs. ismrm.orgnih.gov This approach provides valuable spatial and temporal information about lipid metabolism in vivo. researchgate.net
Quantitative Assessment of Lipid Turnover Rates
Lipid turnover, the balance between synthesis and degradation, is a key aspect of metabolic homeostasis. Deuterated tracers like this compound can be used to quantify the rates of lipid turnover in various tissues.
Following the administration of the labeled compound, the rate at which the deuterated label is incorporated into and disappears from different lipid pools can be measured. This information allows for the calculation of the synthesis and degradation rates of specific lipids, providing a dynamic view of lipid metabolism.
Tracing of Glycidyl Moiety Metabolism (without safety implications)
The glycidyl moiety of this compound can also be traced to understand its metabolic fate. Glycidol (B123203), the parent alcohol of the glycidyl group, is known to be metabolized through various pathways.
Studies on related compounds, such as bisphenol A diglycidyl ethers (BADGE), have shown that the glycidyl group can undergo hydrolysis and conjugation reactions. nih.gov By tracing the glycidyl portion of this compound, researchers can gain insights into the enzymes and pathways involved in its metabolism. This can help to build a more complete picture of the biotransformation of this and similar compounds.
Interactive Data Table: Potential Metabolites of this compound| Precursor | Metabolic Process | Potential Product |
|---|---|---|
| This compound | Hydrolysis | d5-Linolenic Acid + Glycidol |
| d5-Linolenic Acid | Desaturation | d5-Stearidonic Acid |
| d5-Linolenic Acid | Elongation & Desaturation | d5-Eicosapentaenoic Acid |
| Glycidol | Conjugation | Glycidol-glucuronide |
Role of Glycidyl Linolenate D5 in Specialized Biochemical and Biomedical Research
Investigations into Cellular Uptake and Trafficking Mechanisms of Glycidyl (B131873) Linolenate-d5 (in research models)
The study of how fatty acids and their derivatives enter and move within cells is crucial for understanding lipid metabolism and its dysregulation in disease. Glycidyl Linolenate-d5 is a valuable tool in this area, enabling researchers to track its journey from the cell membrane to various intracellular organelles.
Detailed Research Findings:
The cellular uptake of fatty acids like linolenic acid is a complex process involving both passive diffusion and protein-mediated transport. imrpress.com Studies on Hep-G2 cells have shown that the uptake of various fatty acids, including linolenic acid, is linear over several hours, suggesting that the degree of unsaturation does not significantly alter the rate of uptake. nih.gov Once inside the cell, these fatty acids are transported by fatty acid-binding proteins (FABPs) to organelles like the endoplasmic reticulum for esterification into more complex lipids such as triglycerides and phospholipids. imrpress.com
The use of deuterated lipids allows for precise tracking of these processes. For instance, deuterium-labeled fatty acids can be visualized within cells using techniques like Coherent Raman Scattering (CRS) microscopy. nih.govnih.gov This method can reveal the spatial and temporal distribution of the labeled lipid, showing its incorporation into lipid droplets (LDs), which act as storage organelles for neutral lipids. nih.govnih.gov While specific studies on the trafficking of this compound are not widely published, research on similar deuterated fatty acids provides a model for how it would be investigated. The deuterium (B1214612) label on the glycidyl group offers a unique signature for mass spectrometry, which can complement imaging techniques to quantify the distribution of the molecule and its metabolites in different subcellular fractions. nih.gov
The table below summarizes the key mechanisms and research models relevant to the study of cellular uptake and trafficking of lipid derivatives like this compound.
| Research Aspect | Method/Model | Key Findings |
| Cellular Uptake | Hep-G2 cell line | Uptake rates for various fatty acids, including linolenic acid, are comparable and linear over time, indicating metabolic specificity occurs post-uptake. nih.gov |
| Intracellular Trafficking | Adipose-derived stem cells, HeLa cells | Deuterated fatty acids are incorporated into lipid droplets, which can be visualized and quantified using CRS microscopy to study lipid dynamics. nih.govnih.gov |
| Transport Mechanisms | General mammalian cell models | Fatty acids are transported by FABPs to organelles for metabolic processing. imrpress.com |
Exploration of this compound in Cell Signaling Pathway Research
Fatty acids and their metabolites are not just energy sources; they are also important signaling molecules that can modulate a variety of cellular pathways. This compound, by mimicking its natural counterpart, can be used to probe these signaling roles.
Detailed Research Findings:
One of the key signaling pathways influenced by fatty acids is mediated by Peroxisome Proliferator-Activated Receptors (PPARs). PPARs are nuclear receptors that, upon activation by lipid ligands, regulate the expression of genes involved in lipid and glucose metabolism. scbt.comnih.gov Linolenic acid and its derivatives are known to be natural ligands for PPARs. nih.gov Research on related deuterated fatty acids, such as deuterated linoleic acid, has shown their utility in studying PPAR activation and its downstream effects on gene expression related to lipid homeostasis. scbt.com It is hypothesized that this compound can similarly be used to investigate the activation of PPARγ and its role in processes like adipocyte differentiation and lipid storage. nih.govaacrjournals.org
Furthermore, α-linolenic acid has been shown to affect thrombotic processes through the modulation of the PI3K/Akt signaling pathway. medchemexpress.commedchemexpress.com The use of α-Linolenic acid-d5 allows for tracer studies to elucidate the specific mechanisms by which it exerts these effects. medchemexpress.com While direct studies with this compound are pending, its structural similarity suggests it would be a suitable probe for investigating these and other lipid-mediated signaling cascades.
The following table outlines potential research applications of this compound in cell signaling.
| Signaling Pathway | Research Focus | Potential Findings |
| PPAR Signaling | Gene expression regulation | Elucidation of how linolenic acid derivatives modulate genes involved in lipid metabolism and inflammation. |
| PI3K/Akt Signaling | Thrombosis and cardiovascular effects | Understanding the molecular mechanism of anti-thrombotic properties of linolenic acid. medchemexpress.commedchemexpress.com |
| Translocator Protein (TSPO) Interaction | Cholesterol transport | Investigating the influence on cholesterol movement across mitochondrial membranes. |
Assessment of this compound Interaction with Specific Biomolecules (e.g., Proteins, Nucleic Acids)
The biological effects of this compound are mediated through its interactions with various biomolecules. The deuterium labeling provides a powerful handle for studying these interactions with high specificity.
Detailed Research Findings:
Protein Interactions: The interaction of lipids with proteins is fundamental to many cellular processes, including membrane protein function and signal transduction. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for studying these interactions. The use of deuterated lipids in solid-state NMR can provide detailed information about the influence of proteins on the lipid environment and vice versa. mappingignorance.orgnih.govnih.gov While specific NMR studies on this compound are not available, the methodology is well-established for other deuterated lipids. For example, studies with other lipids have shown that proteins can induce changes in the order and dynamics of lipid acyl chains. mappingignorance.org
Nucleic Acid Interactions: The reactive epoxide group of glycidyl esters, including this compound, has the potential to react with nucleophilic sites in DNA, forming DNA adducts. nih.gov This is a critical area of investigation in toxicology. Studies on related compounds like allyl glycidyl ether have shown that they can form adducts at various positions on DNA bases, with N-7-guanine being a major site of reaction in double-stranded DNA. nih.gov The formation of such adducts can be quantified using sensitive mass spectrometry-based methods, often in combination with liquid chromatography (LC-MS). nih.govrsc.orgmdpi.com The deuterium label in this compound can serve as a tracer to distinguish adducts formed from the administered compound from those arising from other sources. This is crucial for mechanistic studies aiming to understand the genotoxic potential of this class of compounds.
The table below provides a summary of the techniques used to study these biomolecular interactions.
| Biomolecule | Technique | Research Application |
| Proteins | Solid-State NMR Spectroscopy | Characterizing the dynamics and structure of lipid-protein complexes. mappingignorance.org |
| Nucleic Acids | LC-MS/MS | Identifying and quantifying DNA adducts to assess genotoxic potential. nih.govnih.gov |
Application in In Vitro Toxicology Research Models for Mechanistic Insight into Molecular Interactions (not safety profiles)
In vitro toxicology models are essential for understanding the molecular mechanisms by which compounds exert toxic effects. This compound is a relevant compound for such studies due to its classification as a glycidyl ester, a class of food processing contaminants. nih.gov
Detailed Research Findings:
The primary toxicological concern with glycidyl esters is their potential hydrolysis in the gastrointestinal tract to release glycidol (B123203). nih.govresearchgate.netresearchgate.net Glycidol is classified as "probably carcinogenic to humans" (Group 2A) by the International Agency for Research on Cancer (IARC) because its epoxide group can react with DNA to form adducts, leading to mutations. nih.govresearchgate.net
In vitro studies using cell lines such as human epithelial colorectal adenocarcinoma cells (Caco-2) are employed to model the gastrointestinal barrier and study the hydrolysis of glycidyl esters. bund.de These studies have shown that glycidyl esters can be hydrolyzed, releasing glycidol. bund.de The use of deuterated standards like this compound is critical in these experiments for accurate quantification by isotopic dilution mass spectrometry, allowing researchers to trace the fate of the ester and its hydrolysis products. nih.govjfda-online.com For example, studies on related glycidyl esters have shown that they can induce the formation of glycidol-hemoglobin adducts in in vivo models, which serves as a biomarker of exposure and metabolic activation. nih.gov While direct toxicological studies on HK-2 cells with various 3-MCPD esters did not show extensive toxic effects, this highlights the need for further mechanistic studies to understand potential indirect modes of action. nih.gov
The following table summarizes the application of this compound and related compounds in mechanistic toxicology research.
| Research Area | In Vitro Model | Key Mechanistic Insight |
| Metabolic Activation | Caco-2 cells | Hydrolysis of glycidyl esters to the reactive compound glycidol. bund.de |
| Genotoxicity | Various cell lines | Formation of DNA adducts by the reactive epoxide group of glycidol. nih.gov |
| Biomarker of Exposure | In vitro/in vivo models | Formation of protein adducts (e.g., hemoglobin adducts) as a measure of systemic exposure and metabolic activation. nih.gov |
Applications of Glycidyl Linolenate D5 in Advanced Scientific Research
Internal Standard Development for Quantitative Lipidomics and Metabolomics Studies
In the fields of lipidomics and metabolomics, which involve the comprehensive study of lipids and small molecules in biological systems, accurate quantification is paramount. Glycidyl (B131873) Linolenate-d5 serves as an ideal internal standard for mass spectrometry (MS)-based analytical techniques. diagnosticsworldnews.com
An internal standard is a compound added in a known amount to a sample before analysis to correct for variations that can occur during the experimental process. clearsynth.comaptochem.com Stable isotope-labeled (SIL) compounds like Glycidyl Linolenate-d5 are considered the gold standard for quantitative analysis because they share nearly identical chemical and physical properties with their non-labeled counterparts (the analyte). diagnosticsworldnews.comscispace.com They have the same chromatographic retention time, extraction recovery, and ionization response in the mass spectrometer. aptochem.com However, due to the mass difference from the deuterium (B1214612) atoms, the SIL standard can be distinguished from the endogenous analyte by the MS detector. clearsynth.com
This allows for a technique known as stable isotope dilution analysis (SIDA), which significantly improves the precision and accuracy of measurements. researchgate.netlipidmaps.org By comparing the signal intensity of the analyte to the known concentration of the co-eluting this compound, researchers can achieve reliable quantification. clearsynth.com This method effectively compensates for sample loss during preparation and corrects for matrix effects—interference from other components in a complex sample—which can suppress or enhance the ionization of the target analyte. clearsynth.comscispace.com The use of d5-labeled internal standards for diacylglycerol (DAG) and triacylglycerol (TAG) analysis has been documented for the quantitative assessment of changes in neutral glycerol (B35011) lipid species within cells. lipidmaps.org
Table 1: Key Characteristics of this compound as an Internal Standard
| Property | Description | Scientific Relevance |
| Chemical Structure | [dideuterio-(2,3,3-trideuteriooxiran-2-yl)methyl] (9Z,12Z,15Z)-octadeca-9,12,15-trienoate lgcstandards.com | Nearly identical to the analyte, ensuring similar behavior during extraction and analysis. aptochem.com |
| Isotopic Label | Five deuterium (d5) atoms on the glycidyl group. lipidmaps.orglgcstandards.com | Provides a distinct mass-to-charge (m/z) ratio for differentiation from the unlabeled analyte in mass spectrometry. clearsynth.com |
| Co-elution | Elutes at the same time as the unlabeled analyte in liquid chromatography (LC). | Crucial for correcting matrix effects that vary with retention time. bevital.no |
| Application | Stable isotope dilution analysis (SIDA) for LC-MS/MS. researchgate.net | Enables accurate and precise quantification of target lipids and metabolites in complex biological matrices. researchgate.net |
Reference Material for Method Validation in Analytical Chemistry Research
Beyond its use in routine quantitative studies, this compound is a critical reference material for the development and validation of new analytical methods. clearsynth.com Method validation is a process required by regulatory guidelines to ensure that an analytical procedure is reliable, reproducible, and fit for its intended purpose. texilajournal.comnih.gov
This compound is used to validate methods for the direct analysis of glycidyl fatty acid esters (GEs), which are processing contaminants found in refined edible oils and fats. researchgate.netnih.gov Researchers have developed and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods using this compound and other deuterated GEs as internal standards. researchgate.netnih.gov
During validation, the following parameters are assessed using the reference material:
Accuracy : Determined by spiking a blank matrix (like a GE-free olive oil) with a known amount of the standard and measuring the percent recovery. researchgate.netnih.gov Studies show average recoveries for glycidyl esters ranging from 84% to 108%. researchgate.net
Precision : Assessed by analyzing samples multiple times to check for repeatability and intermediate precision, with results showing low coefficients of variation (CVs). nih.govmdpi.com
Linearity : Establishing a concentration range over which the instrument response is proportional to the concentration of the analyte. nih.gov
Limit of Detection (LOD) and Limit of Quantification (LOQ) : Determining the lowest concentration of the analyte that can be reliably detected and quantified. researchgate.net Methods using this compound have achieved LOQs as low as 1-3 µg/kg in oil samples. researchgate.net
By using this compound, scientists can ensure their analytical methods for detecting contaminants are robust, accurate, and sensitive enough for food safety monitoring and research. researchgate.nettexilajournal.com
Use in Pharmacokinetic and Pharmacodynamic Modeling in Pre-clinical Research (in vitro/animal models only)
In pre-clinical research, stable isotope-labeled compounds are essential for studying the pharmacokinetics (what the body does to a compound) and pharmacodynamics (what a compound does to the body) of drugs and other substances. medchemexpress.comnih.gov While direct studies on this compound are specific to its role as an analytical tool, the principles apply to using labeled compounds to trace metabolic fates in in vitro (cell culture) and animal models. bioscientifica.comisotope.com
The deuterium label in this compound allows it to be used as a tracer to follow the metabolism of related lipid molecules. researchgate.netmedchemexpress.com For instance, in Caco-2 cell models, which mimic the human intestinal epithelium, labeled compounds are used to study absorption and metabolism. researchgate.net Researchers can track the hydrolysis of esters and the transport of molecules across the cell monolayer. researchgate.net
In animal models, stable isotope tracers are considered a gold-standard method to study lipid metabolism. bioscientifica.com A labeled lipid can be administered, and its appearance in various tissues and conversion into different metabolites can be tracked over time using mass spectrometry. isotope.com This provides dynamic information on processes such as:
Absorption and distribution of lipids.
De novo synthesis and degradation of complex lipids. mdpi.com
The impact of a drug on a specific metabolic pathway.
This data is crucial for building pharmacokinetic and pharmacodynamic models that can help predict a compound's behavior and effects, a critical step in drug discovery and development. nih.govnih.gov
Development of Novel Biosensors and Diagnostic Tools (as a research component)
This compound is not a direct physical component of biosensors or diagnostic tools. Instead, its role is foundational in the research and development that underpins the creation of such technologies. The development of novel diagnostic tools, particularly those for metabolic diseases, often relies on the discovery of specific biomarkers. mdpi.com
The process of biomarker discovery and validation requires highly accurate and precise measurement of metabolites in large patient cohorts. thermofisher.com As established, the use of stable isotope-labeled internal standards like this compound in targeted metabolomics and lipidomics is the gold standard for achieving this level of quantitative accuracy. diagnosticsworldnews.comthermofisher.com
Therefore, this compound contributes to this field by:
Enabling Accurate Biomarker Quantification : By ensuring analytical methods are precise and reliable, it allows researchers to confidently identify subtle but significant changes in metabolite levels that are associated with a particular disease state. thermofisher.com
Validating Clinical Assays : Once a potential biomarker is identified, a robust clinical assay must be developed for diagnostic use. Labeled standards are essential for validating these assays to ensure they meet stringent regulatory requirements for accuracy and reproducibility. texilajournal.com
In essence, while not part of the final sensor, the precise data generated using this compound as a research tool is a critical prerequisite for identifying the molecular targets that new biosensors and diagnostic tools are designed to detect.
Future Directions and Emerging Research Avenues for Glycidyl Linolenate D5
Integration with Advanced Omics Technologies
The era of "omics" has revolutionized biological sciences by enabling the large-scale study of molecules. humanspecificresearch.orgfrontlinegenomics.com Glycidyl (B131873) Linolenate-d5 is a valuable tool in these fields, particularly in lipidomics and fluxomics, for tracing the metabolic fate of linolenic acid.
Lipidomics: This field focuses on the comprehensive analysis of lipids in a biological system. humanspecificresearch.orgnih.gov The deuterium (B1214612) label in Glycidyl Linolenate-d5 allows for its clear distinction from its non-labeled counterparts in mass spectrometry-based analyses. nih.gov This enables precise tracking of its absorption, distribution, metabolism, and excretion. Future research can leverage this to understand how derivatives of linolenic acid are incorporated into different lipid classes and how they influence cellular lipid networks. ua.pt
Fluxomics: This area of study measures the rates of metabolic reactions within a biological system. By introducing this compound, researchers can trace the flow of the deuterated backbone through various metabolic pathways. This can provide insights into the dynamics of fatty acid oxidation, esterification, and incorporation into complex lipids under different physiological and pathological conditions.
Advanced omics technologies provide a holistic view of biological systems by combining data from genomics, transcriptomics, proteomics, and metabolomics. humanspecificresearch.org The integration of data from studies using this compound with other omics datasets can lead to a more comprehensive understanding of the roles of linolenic acid and its metabolites in health and disease.
Development of Advanced Imaging Techniques Utilizing Deuterated Labels
The use of deuterated compounds is not limited to mass spectrometry; it also holds significant promise for advanced imaging techniques. acs.org Deuterium's unique properties can be exploited to visualize the distribution of labeled molecules within cells and tissues.
Raman Imaging: This non-invasive technique provides chemical information based on the vibrational modes of molecules. rsc.org The carbon-deuterium (C-D) bond has a distinct Raman scattering signal that is well-separated from the signals of endogenous biomolecules, providing a clear window for imaging. nih.gov By using this compound, researchers can visualize its uptake and localization within subcellular compartments, such as lipid droplets and membranes, without the need for fluorescent tags that can alter molecular behavior. nih.govnih.gov This can provide unprecedented spatial resolution for studying lipid metabolism in real-time. rsc.org
Future advancements in Raman imaging, such as stimulated Raman scattering (SRS) microscopy, will further enhance the sensitivity and speed of detecting deuterated molecules, enabling dynamic tracking of this compound in living cells and organisms. rsc.org
Potential for this compound in Materials Science Research
Beyond its biological applications, the unique chemical properties of deuterated compounds are of growing interest in materials science. researchgate.netrsc.org The replacement of hydrogen with deuterium can influence the physical properties of materials, such as their thermal stability and vibrational characteristics. resolvemass.ca
Monomer in Polymer Studies: Glycidyl esters can be used as monomers in polymerization reactions. googleapis.com this compound, with its deuterated glycidyl group, can be incorporated into polymers. The deuterium label can serve as a probe to study polymerization kinetics, polymer structure, and dynamics using techniques like neutron scattering and solid-state NMR. The altered vibrational frequencies due to deuteration can also influence the macroscopic properties of the resulting polymer. resolvemass.ca
Research in this area could explore the synthesis of novel polymers with tailored properties by incorporating this compound. These materials could find applications in areas ranging from advanced coatings to biomedical devices.
Cross-Disciplinary Research Synergies and Collaborative Research Initiatives
The diverse potential of this compound necessitates a collaborative, cross-disciplinary research approach. univ-lille.frmedium.com Addressing complex scientific questions often requires expertise from multiple fields. nih.gov
Fostering Collaboration: Bringing together biochemists, analytical chemists, physicists, and materials scientists will be crucial to fully exploit the capabilities of this deuterated compound. For instance, a collaboration between lipidomics experts and materials scientists could lead to the development of novel biocompatible materials with embedded metabolic tracers.
Collaborative Initiatives: Establishing research initiatives focused on the synthesis and application of deuterated molecules can accelerate scientific progress. Such initiatives can provide the necessary infrastructure and funding to support high-risk, high-reward projects that bridge traditional disciplinary boundaries. biopharmaapac.commerckgroup.com These collaborations can enhance the visibility and impact of the research, attracting both academic and industrial partners. univ-lille.fr The development of new methodologies and applications for compounds like this compound will be driven by these synergistic efforts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
